N2-Phenylpyridine-2,5-diamine
Description
Historical Context and Evolution of Pyridine-Based Diamine Chemistry
The journey of pyridine (B92270) chemistry began in 1846 when Anderson first isolated picoline, the first pyridine base, from coal tar. samipubco.comresearchgate.net The fundamental structure of pyridine, a heterocyclic aromatic compound related to benzene (B151609) where a methine group is replaced by a nitrogen atom, was later determined independently by Wilhelm Körner in 1869 and James Dewar in 1871. samipubco.comwikipedia.org A significant milestone was achieved in 1876 when William Ramsay accomplished the first synthesis of a heteroaromatic compound, pyridine, by reacting acetylene (B1199291) with hydrogen cyanide. samipubco.comwikipedia.org
Throughout the 20th century, the importance of pyridine and its derivatives grew substantially. The Chichibabin pyridine synthesis, reported in 1924, provided a foundational method for creating these structures. wikipedia.org The discovery of the therapeutic properties of niacin, a pyridine derivative, in the 1930s further catalyzed interest in this class of compounds. samipubco.com
The evolution into more complex pyridine derivatives, such as diamines, was a natural progression driven by the demands of medicinal and coordination chemistry. researchgate.net The introduction of multiple amine groups onto the pyridine scaffold created versatile ligands capable of forming stable complexes with metal ions and interacting with biological targets. acs.orgnih.govacs.org This expansion of pyridine chemistry paved the way for the synthesis and investigation of specific compounds like N2-Phenylpyridine-2,5-diamine, as researchers sought to fine-tune electronic properties, solubility, and biological activity. ontosight.airesearchgate.net
Significance of this compound as a Core Chemical Scaffold
This compound is recognized for its importance as a core chemical scaffold, a foundational structure upon which more complex molecules can be built. samipubco.com Its significance stems from the combination of its constituent parts: the pyridine ring, the two amine groups, and the phenyl substituent. ontosight.ai
The pyridine ring itself is a feature in numerous important agrochemicals, pharmaceuticals, and vitamins. wikipedia.org As a polar and ionizable aromatic molecule, it can enhance the solubility and bioavailability of less soluble compounds. researchgate.net The diamine groups at the 2 and 5 positions provide key sites for chemical reactions and are crucial for the molecule's function as a ligand and its potential biological activities. ontosight.aiacs.orgnih.gov Specifically, the 2-aminopyridine (B139424) moiety has been shown to be responsible for the chelation of metal ions like Fe³⁺ and Cu²⁺. acs.orgnih.gov The phenyl group at the N2 position further modifies the compound's steric and electronic properties. ontosight.ai
This unique structural arrangement makes this compound a versatile building block in organic synthesis. samipubco.com It is explored for its potential antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.ai The hydrochloride salt form of the compound is noted to have enhanced solubility in aqueous solutions, which is a valuable characteristic for biological assays. ontosight.ai
| Property | Value |
|---|---|
| CAS Number | 4928-44-3 sigmaaldrich.comepa.gov |
| Molecular Formula | C₁₁H₁₁N₃ sigmaaldrich.comepa.gov |
| Molecular Weight | 185.23 g/mol sigmaaldrich.comepa.gov |
| Melting Point | 136-140 °C sigmaaldrich.com |
| Physical Form | Powder sigmaaldrich.com |
| IUPAC Name | N²-phenylpyridine-2,5-diamine sigmaaldrich.com |
Current Research Frontiers and Academic Relevance
The academic relevance of this compound and related pyridine diamines is evident in their application across diverse research frontiers, from medicinal chemistry to materials science.
In medicinal chemistry, ongoing research investigates the potential of these compounds as therapeutic agents. ontosight.ai For instance, recent studies have focused on designing pyridine diamine derivatives as multitarget cholinesterase inhibitors for the potential treatment of Alzheimer's disease. acs.orgnih.gov These molecules are designed to interact with multiple targets, possessing chelating and antioxidant properties alongside their primary inhibitory function. acs.orgnih.gov The broader class of pyridine derivatives is also being actively explored for other therapeutic applications, including the development of novel anticancer agents and anti-diabetic medicines. samipubco.comjchemrev.com
In the field of materials science, the rich coordination chemistry of pyridine-based ligands is being harnessed to create advanced functional materials. acs.org These ligands are used to construct molecular assemblies and surface-confined metal-organic networks. acs.org Such materials have potential applications in electrochromic devices, solar cells, and as components with unique electron transport properties. acs.org Furthermore, derivatives of pyridine are being developed as efficient emissive materials for organic light-emitting diodes (OLEDs), including those that exhibit thermally activated delayed fluorescence (TADF). acs.org
The synthesis of novel pyridine derivatives continues to be an active area of research, with chemists creating new compounds with tailored properties for a wide range of applications. grafiati.com The adaptability of the pyridine scaffold ensures that compounds like this compound will remain relevant in the ongoing quest for new drugs and materials. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-N-phenylpyridine-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNQUJQOJSNZGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388477 | |
| Record name | 2-N-phenylpyridine-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4928-44-3 | |
| Record name | N2-Phenyl-2,5-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4928-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-N-phenylpyridine-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N2 Phenylpyridine 2,5 Diamine
Established Synthetic Routes to N2-Phenylpyridine-2,5-diamine
The synthesis of this compound can be approached through several strategic pathways, primarily involving multi-step sequences that build upon the pyridine (B92270) core. These methods often rely on the introduction and manipulation of nitrogen-containing functional groups.
Multi-Step Synthesis Strategies for Pyridine Diamines
Multi-step synthesis is a cornerstone for the construction of unsymmetrically substituted pyridine diamines like this compound. A common strategy begins with a readily available pyridine derivative, which is then sequentially functionalized. One plausible route involves the initial nitration of 2-aminopyridine (B139424). The nitration of 2-aminopyridine is known to be a complex reaction, often yielding a mixture of isomers, with the 5-nitro derivative being a significant product. This intermediate, 2-amino-5-nitropyridine, can then be subjected to reduction to form pyridine-2,5-diamine. The phenyl group can be introduced at the N2-position through a nucleophilic aromatic substitution or a cross-coupling reaction on a suitable precursor.
Alternatively, a route starting from a dihalogenated pyridine, such as 2,5-dibromopyridine (B19318), offers another versatile approach. rsc.orgnih.gov The differential reactivity of the halogen atoms can be exploited to introduce the amino groups sequentially. For instance, a selective amination at the C2 position can be followed by a second amination at the C5 position. The selective synthesis of asymmetric pyridine-2,6-diamines has been demonstrated through consecutive reactions of 2,6-dihalopyridines with different amines, a principle that is applicable to the 2,5-disubstituted pattern. uzh.ch
A specific process for a related compound, 5-[(4-fluorobenzyl)amino]-2-pyridinecarboxylic acid, involved the nucleophilic displacement of a nitrite (B80452) group from methyl 5-nitro-2-pyridinecarboxylate. nih.gov A similar strategy could be envisioned for this compound, where aniline (B41778) or a derivative acts as the nucleophile.
Catalytic Hydrogenation Approaches in this compound Synthesis
Catalytic hydrogenation is a pivotal reaction in the synthesis of pyridine diamines, particularly for the reduction of nitro groups to primary amines. patsnap.comacs.orgrsc.org In a synthetic sequence starting from a nitrated pyridine precursor, such as 2-anilino-5-nitropyridine, catalytic hydrogenation is the final key step to introduce the second amino group.
The reduction of nitropyridines to aminopyridines is typically achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. acs.org For example, the conversion of 3-ethyl-5-nitropyridine (B15331649) to 5-amino-3-ethylpyridine has been reported with an 82% yield using a Pd/C catalyst at room temperature. acs.org This method is generally high-yielding and tolerant of various functional groups, making it a robust choice for the final step in the synthesis of this compound. The reduction of dinitro compounds to their corresponding diamines using Pd/C and hydrazine (B178648) monohydrate is also a well-established method. mdpi.com
| Catalyst | Substrate Type | Product | Yield | Reference |
| Pd/C | Nitropyridine | Aminopyridine | 82% | acs.org |
| Pd/C, Hydrazine | Dinitro Compound | Diamine | High | mdpi.com |
| Pd on Carbon | 2-Nitropyridine derivative | 2-Aminopyridine derivative | High | patsnap.com |
Strategies for Selective Amine Introduction and Pyridine Ring Functionalization
The selective introduction of two different amine functionalities onto a pyridine ring is a significant challenge that can be addressed through modern catalytic methods. The Buchwald-Hartwig amination and copper-catalyzed C-N coupling reactions are powerful tools in this context. wikipedia.orgresearchgate.netorganic-chemistry.org
Starting with a dihalopyridine, such as 2,5-dibromopyridine or 2-bromo-5-iodopyridine, allows for the sequential and selective introduction of amines. rsc.org The different reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) can be exploited to control the regioselectivity of the amination. rsc.org For instance, in 2-bromo-5-iodopyridine, amination can be directed to the more reactive C-5 position under copper catalysis. rsc.org
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is highly effective for the N-arylation of halo-pyridines. wikipedia.orgresearchgate.net This reaction could be employed to introduce the phenylamino (B1219803) group at the C2 position of a 2-halo-5-aminopyridine precursor. The use of sterically hindered phosphine (B1218219) ligands is often crucial for achieving high yields, especially with challenging substrates like aminopyridines. yorku.ca
| Reaction Type | Catalyst System | Substrates | Product | Key Feature | Reference |
| Copper-catalyzed Amination | CuI / 1,2-diol | 2-Bromo-5-iodopyridine, Amine | 5-Amino-2-bromopyridine | Selective amination at the C-5 position. | rsc.org |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Xantphos | 2-Bromopyridine, Aniline | 2-Anilinopyridine | N-arylation of halopyridines. | researchgate.net |
| Transition metal-free Amination | KN(Si(CH₃)₃)₂ | 2,6-Dihalopyridine, Amine | 6-Halopyridin-2-amine | Selective mono-amination. | uzh.ch |
Derivatization and Functionalization of this compound
The presence of a primary amino group at the 5-position and a secondary amino group at the 2-position provides this compound with multiple sites for further chemical modification.
C-N Cross-Coupling Reactions for N-Arylation and Related Transformations
The primary amino group at the C5 position of this compound is a prime site for derivatization via C-N cross-coupling reactions. The Buchwald-Hartwig amination and Ullmann condensation are prominent methods for N-arylation. wikipedia.orgmdpi.com These reactions would allow for the synthesis of a diverse library of derivatives with various aryl or heteroaryl substituents at the 5-amino position.
The Buchwald-Hartwig amination, utilizing a palladium catalyst with a suitable phosphine ligand and a base, is a versatile method for coupling aryl halides with the primary amine of this compound. wikipedia.orgorganic-chemistry.org Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an alternative, often complementary, approach. mdpi.com These reactions are crucial for building more complex molecular architectures based on the this compound scaffold.
Suzuki-Miyaura Cross-Coupling in Expanding this compound Architectures
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. tcichemicals.comwikipedia.org While this compound itself does not directly participate as a halide or boronic acid partner, its synthesis can be strategically designed to incorporate a handle for this reaction. For example, a synthetic route starting from a halogenated precursor, such as 5-bromo-N2-phenylpyridine-2-amine, would allow for a Suzuki-Miyaura coupling to introduce an aryl or vinyl group at the 5-position prior to the introduction of the final amino group.
Alternatively, the primary amino group of this compound could be converted into a halide or triflate, thus enabling its use as a substrate in Suzuki-Miyaura coupling reactions. This would open up possibilities for introducing a wide range of substituents at the 5-position, further expanding the chemical space accessible from this core structure. The Suzuki-Miyaura reaction is known for its mild reaction conditions and tolerance of a wide variety of functional groups, making it a highly valuable tool in the derivatization of complex molecules. nih.govrsc.org
| Coupling Reaction | Catalyst | Coupling Partners | Product Type | Reference |
| Suzuki-Miyaura | Palladium complex | Organohalide, Organoboron compound | Biaryl, etc. | tcichemicals.comwikipedia.org |
| Buchwald-Hartwig Amination | Palladium complex | Aryl halide, Amine | Aryl amine | wikipedia.orgorganic-chemistry.org |
| Ullmann Condensation | Copper catalyst | Aryl halide, Amine/Alcohol | Aryl amine/ether | mdpi.com |
Nucleophilic Substitution Reactions on the Pyridine Ring
The pyridine ring, while aromatic, exhibits different reactivity compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. This generally deactivates the ring towards electrophilic substitution but makes it more susceptible to nucleophilic attack, particularly at the positions ortho and para (C2, C4, C6) to the ring nitrogen. slideshare.net In this compound, the presence of two strong electron-donating amino groups (at C2 and C5) significantly increases the electron density of the pyridine ring, which tends to counteract the inherent electron deficiency.
Despite the activating nature of the amino groups, direct nucleophilic aromatic substitution (SNAr) on the unsubstituted carbon atoms (C3, C4, C6) of this compound is challenging without a pre-installed leaving group. However, under forcing conditions, reactions can occur. The Chichibabin reaction, a classic example of nucleophilic amination on pyridines, typically installs an amino group at the C2 position. ntu.edu.sg For this compound, which is already substituted at C2 and C5, a Chichibabin-type reaction could potentially occur at the C4 or C6 positions, though it would require harsh conditions and may face steric hindrance from the existing substituents.
A more common strategy involves the introduction of a leaving group, such as a halogen, onto the pyridine ring, followed by nucleophilic displacement. For instance, related syntheses have shown that a chloro group on a pyridine ring can be readily displaced by an amine like aniline. kuleuven.be If this compound were to be halogenated (e.g., at C4 or C6), it would activate the ring for subsequent nucleophilic substitution reactions with a variety of nucleophiles.
Table 1: Hypothetical Nucleophilic Substitution Reactions on a Halogenated this compound Derivative Assuming prior halogenation at the C4 position (X=Cl, Br)
| Nucleophile (Nu-H) | Reagent/Conditions | Expected Product |
|---|---|---|
| Alkoxide (RO⁻) | NaOR, Alcohol solvent, Heat | 4-Alkoxy-N2-phenylpyridine-2,5-diamine |
| Thiolate (RS⁻) | NaSR, DMF, Heat | 4-(Alkylthio)-N2-phenylpyridine-2,5-diamine |
| Secondary Amine (R₂NH) | R₂NH, Pd-catalyst (e.g., Buchwald-Hartwig) or Heat | N4,N4-Dialkyl-N2-phenylpyridine-2,4,5-triamine |
| Cyanide (CN⁻) | NaCN or KCN, DMSO, Heat | 2,5-Diamino-N2-phenylpyridine-4-carbonitrile |
Amidation and Condensation Reactions for Scaffold Modification
The two amino groups of this compound—the primary amine at C5 and the secondary phenylamino group at C2—are key functional handles for scaffold modification through amidation and condensation reactions. These reactions allow for the extension of the molecular framework and the introduction of new functionalities.
Amidation involves the reaction of the amino groups with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides). The primary amine at the C5 position is generally more nucleophilic and less sterically hindered than the secondary amine at C2, allowing for regioselective acylation under controlled conditions. Differentiated reactivity enables the synthesis of mono-acylated products at the C5-amino group, leaving the C2-amino group available for subsequent, different modifications. Exhaustive acylation under more forcing conditions would lead to the di-acylated product. Transition metal-catalyzed C-N bond formation reactions are also a powerful tool for amidation. researchgate.netnih.gov
Condensation reactions, particularly with bifunctional reagents, provide a direct route to fused heterocyclic systems. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of a seven-membered diazepine (B8756704) ring fused to the pyridine core. Similarly, condensation with α-keto acids or their esters can be used to construct fused pyrazinone rings, a common motif in pharmacologically active molecules. The synthesis of complex heterocyclic structures, such as pyrimidinylguanidines, has been achieved through one-pot condensation reactions involving similar diamine precursors. nih.gov
Table 2: Examples of Amidation and Condensation Reactions
| Reagent | Reaction Type | Potential Product Structure |
|---|---|---|
| Acetyl Chloride (1 equiv.) | Selective Amidation | N-(5-amino-6-(phenylamino)pyridin-3-yl)acetamide |
| Benzoyl Chloride (excess) | Exhaustive Amidation | N-(5-(benzamido)-6-(phenyl(benzoyl)amino)pyridin-3-yl)benzamide |
| Phthalic Anhydride (B1165640) | Condensation/Imidation | 2-(5-amino-6-(phenylamino)pyridin-3-yl)isoindoline-1,3-dione |
| 2,4-Pentanedione | Condensation/Cyclization | Fused 1,4-diazepine ring system |
| Ethyl Pyruvate | Condensation/Cyclization | Fused pyrazinone ring system |
Advanced Synthetic Strategies for Complex this compound Derivatives
To build molecular complexity efficiently, modern synthetic chemistry relies on advanced strategies that minimize steps and maximize atom economy. Cascade reactions and stereoselective synthesis are paramount in this endeavor.
Cascade and One-Pot Reaction Sequences
A cascade reaction, also known as a domino or tandem reaction, is a process involving at least two consecutive reactions where each subsequent step occurs due to the functionality formed in the previous step, without the need to isolate intermediates or add new reagents. wikipedia.org One-pot procedures are similar but may involve the sequential addition of reagents. These strategies are highly efficient for rapidly constructing complex molecular architectures from simple starting materials.
Starting with this compound, one could envision a multicomponent reaction, a type of one-pot process. For instance, a three-component reaction with an aldehyde and a β-ketoester could lead to the formation of a fused dihydropyridine (B1217469) ring, analogous to the Hantzsch pyridine synthesis, but integrated into the existing scaffold. Several one-pot, multicomponent syntheses of highly substituted pyridine derivatives have been reported, demonstrating the feasibility of this approach. kemdikbud.go.idbohrium.com
A hypothetical cascade sequence could be initiated by the reaction of the C5-primary amine with an α,β-unsaturated aldehyde. This would form a Schiff base, which could then undergo an intramolecular aza-Michael addition involving the secondary amine at C2, followed by cyclization and tautomerization to yield a complex polycyclic system. Such intramolecular cyclization cascades are powerful tools for building ring systems. mdpi.comnih.gov
Stereoselective Synthesis Approaches for Chiral Derivatives
The synthesis of chiral molecules in an enantiomerically pure form is crucial in many areas, particularly medicinal chemistry. nih.gov Chiral derivatives of this compound could be prepared using several stereoselective strategies. Since the parent molecule is achiral, chirality must be introduced either from a chiral reagent or through a chiral catalyst.
One common approach is substrate-controlled diastereoselective synthesis . This involves first reacting one of the amino groups with a chiral auxiliary, a molecule that is itself enantiomerically pure. This auxiliary then directs the stereochemistry of a subsequent reaction on the substrate. For example, after attaching a chiral auxiliary to the C5-amine, the reduction of an imine formed at a different position on the molecule could proceed with high diastereoselectivity. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.
A more elegant approach is catalyst-controlled enantioselective synthesis . This strategy uses a small amount of a chiral catalyst to generate a large amount of a single enantiomer of the product from a prochiral substrate. For instance, a derivative of this compound could be prepared to contain a prochiral functional group, such as a C=C or C=N bond. Asymmetric hydrogenation or reduction of this bond using a chiral transition metal catalyst (e.g., based on Rhodium, Ruthenium, or Iridium) could then produce the chiral product with high enantiomeric excess. mdpi.comnih.gov The development of chiral ligands, such as chiral bipyridine-diols, has been instrumental in the success of such catalytic asymmetric reactions. researchgate.net
Table 3: Strategies for Stereoselective Synthesis of Chiral Derivatives
| Strategy | Description | Example |
|---|---|---|
| Chiral Auxiliary | The diamine is covalently bonded to a chiral molecule (auxiliary), which directs a subsequent stereoselective reaction. The auxiliary is later removed. | Reaction with a chiral acid to form a diastereomeric amide, followed by a diastereoselective alkylation and hydrolysis. |
| Asymmetric Catalysis | A prochiral derivative of the diamine is converted to a chiral product using a chiral catalyst. | Asymmetric hydrogenation of a C=N bond (imine) formed from the C5-amine, using a chiral Iridium or Rhodium catalyst. |
| Resolution | A racemic mixture of a chiral diamine derivative is separated into its constituent enantiomers. | Formation of diastereomeric salts with a chiral acid (like tartaric acid), followed by separation via crystallization. |
Coordination Chemistry of N2 Phenylpyridine 2,5 Diamine Ligands
N2-Phenylpyridine-2,5-diamine as a Ligand System
This compound possesses a unique combination of a soft pyridine (B92270) N-donor, and harder amino N-donors, which can lead to a variety of coordination behaviors. The electronic and steric effects of the phenyl group attached to one of the amino nitrogens are expected to significantly influence its binding preferences and the properties of the resulting metal complexes.
The structural arrangement of donor atoms in this compound allows for several potential binding modes. While direct experimental studies on this specific ligand are scarce, its coordination can be predicted based on the behavior of analogous diaminopyridine systems.
Monodentate Coordination: The most basic binding mode would involve coordination through the most accessible and electronically favorable donor site. Typically, for pyridine-based ligands, the pyridine nitrogen is the most common site for monodentate coordination. However, the amino groups can also act as monodentate donors.
Bidentate Coordination: Bidentate chelation is a highly probable coordination mode for this ligand, leading to the formation of stable five- or six-membered chelate rings. Several possibilities exist:
N(pyridine), N(amino) Chelation: Coordination involving the pyridine nitrogen and the adjacent amino nitrogen at the 2-position would form a stable five-membered ring. This is a common motif in pyridine-based ligand chemistry.
N(amino), N(amino) Chelation: While less common for 2,5-diaminopyridines due to the larger and more strained ring that would be formed, the possibility of bridging two metal centers cannot be entirely ruled out.
Multidentate and Bridging Coordination: With three nitrogen donor atoms, this compound has the potential to act as a tridentate ligand or, more likely, as a bridging ligand connecting multiple metal centers. As a bridging ligand, it could coordinate to one metal center in a bidentate fashion and to a second metal center via the remaining amino group. The steric bulk of the phenyl group would likely influence the feasibility and geometry of such bridging modes. Research on related Schiff bases derived from 2,6-diaminopyridine (B39239) has shown that the two amino groups can be functionalized to create tetradentate ligands that form complexes with various transition metals. researchgate.net
The formation of a chelate ring upon bidentate coordination of this compound would lead to the thermodynamically favorable chelate effect, resulting in more stable complexes compared to those formed with analogous monodentate ligands. The flexibility of the coordination sphere would be influenced by several factors:
Steric Hindrance: The phenyl group introduces significant steric bulk around the N2-amino donor site. This can restrict the coordination geometry and may favor specific isomers.
Bite Angle: The bite angle of the N(pyridine)-C2-N(amino) chelate is expected to be relatively rigid, influencing the geometry around the metal center.
Studies on related pincer ligands, which also feature a central pyridine ring flanked by donor arms, have demonstrated that the nature of the substituents has a profound impact on the coordination geometry and the catalytic activity of the resulting metal complexes. tuwien.at
The structure of this compound allows for systematic modifications to tune its coordination properties for specific applications, such as catalysis or materials science. Key design principles can be inferred from studies on similar ligand systems. nih.govacs.orgacs.org
Substitution on the Pyridine Ring: Introducing electron-donating or electron-withdrawing groups on the pyridine ring can modulate the electron density at the pyridine nitrogen, thereby altering its donor strength and the redox properties of the metal complex.
Substitution on the Amino Groups: The non-phenylated amino group at the 5-position is a prime site for modification. Introducing different substituents can alter the steric environment and the electronic properties of this secondary donor site.
Modification of the Phenyl Group: Adding substituents to the phenyl ring can fine-tune the electronic and steric properties of the ligand. For example, bulky groups could be used to create specific coordination pockets around the metal center.
Research on 2,6-diaminopyridine-coupled rhodamines has shown that substitution on the amine functionality significantly affects metal-ion interactions and selectivity. nih.govacs.orgacs.org This underscores the principle that modifying the exocyclic amino groups is a powerful strategy for tuning ligand behavior.
Table 3.1: Principles for Tuning Coordination of Diaminopyridine-Type Ligands
| Modification Site | Substituent Type | Expected Effect on Coordination |
|---|---|---|
| Pyridine Ring | Electron-donating groups (e.g., -CH₃, -OCH₃) | Increases basicity of pyridine N, stronger M-N bond |
| Pyridine Ring | Electron-withdrawing groups (e.g., -Cl, -CF₃) | Decreases basicity of pyridine N, weaker M-N bond, alters redox potential |
| Amino Group (N5) | Alkyl or Aryl groups | Increases steric bulk, influences secondary coordination and intermolecular interactions |
| Phenyl Group (N2) | Bulky substituents (e.g., -tBu) | Creates a defined steric pocket around the metal center, potentially enforcing specific geometries |
Transition Metal Complexation with this compound Derivatives
While there is a lack of specific reports on the complexation of this compound with the metals listed below, the extensive chemistry of these metals with other phenyl-pyridine and diamine ligands provides a strong basis for predicting their behavior.
Palladium(II) and Platinum(II) ions, with their d⁸ electron configuration, typically form square planar complexes. The coordination of these metals with ligands containing both pyridine and amine donors is well-established.
It is plausible that this compound would act as a bidentate N,N'-donor ligand, coordinating through the pyridine nitrogen and the N2-amino nitrogen to form a stable five-membered chelate ring. The remaining coordination sites on the square planar metal would be occupied by other ligands, such as halides or solvent molecules. Studies on related diphenyl-2-pyridylphosphine (B124867) ligands with Palladium(II) have shown that they can act as bidentate P,N-ligands, forming stable complexes that are active in catalysis. wikipedia.org While the donor atom is different (P vs. N), the chelating principle is analogous.
Iridium(III) and Rhenium(I) are well-known for forming highly luminescent cyclometalated complexes, particularly with ligands that have a phenyl-pyridine scaffold. In these complexes, the ligand coordinates through the nitrogen atom and also via a C-H bond activation on the phenyl ring, forming a C^N-type bidentate chelate.
Given the structure of this compound, it is unlikely to act as a primary cyclometalating ligand in the same way as 2-phenylpyridine (B120327) because the phenyl group is not directly attached to the pyridine ring at the 2-position. Instead, it would more likely serve as an ancillary ligand in such complexes, coordinating in a bidentate N,N' fashion. For instance, in a complex of the type [Ir(C^N)₂(N^N)]⁺, this compound could potentially fulfill the role of the N^N ligand. Research on Iridium(III) complexes with other diamine ancillary ligands has been conducted, showing that the nature of the diamine ligand can significantly impact the photophysical properties of the complex. researchgate.net Similarly, Rhenium(I) tricarbonyl complexes often incorporate bidentate N,N'-donor ligands.
Table 3.2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2,6-diaminopyridine |
| 2,3-diaminopyridine |
| diphenyl-2-pyridylphosphine |
| 2-phenylpyridine |
| Iridium(III) |
| Palladium(II) |
| Platinum(II) |
Copper(II) and Zinc(II) Complexes
Direct experimental studies on the synthesis and characterization of Copper(II) and Zinc(II) complexes with this compound are not widely reported. Nevertheless, the coordination chemistry of Cu(II) and Zn(II) with analogous N-donor pyridine derivatives is well-documented, providing a basis for predicting their behavior.
Copper(II) Complexes: Copper(II), with its d⁹ electron configuration, is known for its flexible coordination geometry, commonly adopting square planar, square pyramidal, or distorted octahedral geometries. nih.govmdpi.com In complexes with ligands similar to this compound, such as (E)-N-phenyl-2-[phenyl (pyridine-2-yl)methylene]hydrazinecarboxamide, Cu(II) has been shown to form five-coordinate, distorted square-based pyramidal (DSBP) complexes. researchgate.net In these structures, the ligand coordinates in a meridional fashion, binding through two nitrogen atoms and one oxygen atom, with halide ions completing the coordination sphere. researchgate.net The Cu-N bond lengths in such complexes are typically in the range of 1.97 to 2.09 Å, and the coordination geometry is often distorted from ideal forms. nih.govresearchgate.net
Zinc(II) Complexes: Zinc(II) features a d¹⁰ electron configuration and thus exhibits no ligand-field stabilization energy, leading to a high degree of stereochemical flexibility. rsc.org Its complexes are commonly found in tetrahedral, square pyramidal, and octahedral geometries. researchgate.netmdpi.com For instance, in a complex with 6-phenylpyridine-2-carboxylate, a related ligand, Zn(II) achieves a distorted octahedral environment. researchgate.net Similarly, Zn(II) complexes with other pyridine-based ligands often show coordination numbers of five or six. mdpi.com The formation of a stable chelate ring with the pyridine and adjacent amine nitrogen of this compound would be expected, similar to what is observed in complexes with 2,2'-bipyridine. bcrec.id
The table below summarizes representative coordination parameters for Cu(II) and Zn(II) complexes with analogous pyridine-containing ligands.
| Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Reference |
| [Cu(L)Cl₂] where L = (E)-N-phenyl-2-[phenyl(pyridine-2-yl)methylene]hydrazinecarboxamide | Cu(II) | Distorted Square Pyramidal | Cu-N(pyridyl): 2.087(4), Cu-N(azomethine): 1.974(2), Cu-O: 1.990(3), Cu-Cl(basal): 2.269(2), Cu-Cl(apical): 2.583(2) | researchgate.net |
| [Zn(quin)₂(Py)₂] where quin = quinaldinato, Py = pyridine | Zn(II) | Distorted Octahedral | Zn-N(quin): 2.1425(15), Zn-N(Py): 2.1496(15), Zn-O: 2.0333(13) | mdpi.com |
| [Zn(C₈H₅N₂OS)₂]n where C₈H₅N₂OS = 5-phenyl-1,3,4-oxadiazole-2-thiolate | Zn(II) | Distorted Tetrahedral | Zn-S: 2.3370(5), Zn-N: 2.0184(14) | nih.gov |
Structural Elucidation of this compound Metal Complexes
Analysis of Coordination Geometries and Isomerism
The coordination geometry around a metal center is dictated by factors such as the metal ion's size, oxidation state, electronic configuration, and the steric and electronic properties of the ligands.
Coordination Geometries: For Cu(II) complexes, five-coordinate geometries, such as square pyramidal or trigonal bipyramidal, are common. nih.gov The τ₅ parameter is often used to distinguish between these geometries, with a value of 0 for an ideal square pyramid and 1 for an ideal trigonal bipyramid. mdpi.com For example, the complex [Cu(C₁₁H₇O₂)(C₁₂H₈N₂)Cl]·H₂O exhibits a square-pyramidal geometry with a τ₅ value of 0.02. mdpi.com Zinc(II) complexes are versatile, with a known zinc quinaldinate complex featuring a five-coordinate, distorted square-pyramidal geometry (τ = 0.39), while others with different pyridine-based ligands adopt six-coordinate distorted octahedral geometries. mdpi.com
Isomerism: Coordination complexes can exhibit various forms of isomerism. d-nb.info
Geometrical Isomerism: In octahedral complexes of the type [MA₂B₄] or square planar complexes of the type [MA₂B₂], cis and trans isomers are possible, depending on the relative positions of the ligands. For a ligand like this compound, if it acts as a bidentate ligand (binding through the pyridine and secondary amine nitrogens), a complex of the type [M(L)₂X₂] could exist as cis and trans isomers.
Linkage Isomerism: This could be possible if a co-ligand, such as thiocyanate (B1210189) (NCS⁻), is present, which can bind through either the nitrogen or sulfur atom.
Intermolecular Interactions in Metal-Ligand Assemblies
Non-covalent intermolecular interactions are crucial in dictating the final solid-state architecture of coordination compounds. These interactions include hydrogen bonding, π-π stacking, C-H···π interactions, and halogen bonds. scirp.orgmdpi.com
The this compound ligand has several features conducive to forming extensive intermolecular networks. The primary (-NH₂) and secondary (-NH-) amine groups are excellent hydrogen-bond donors, while the pyridine nitrogen can act as a hydrogen-bond acceptor. The phenyl and pyridine rings provide opportunities for π-π stacking and C-H···π interactions.
In related crystal structures, these interactions are prevalent. For example, in zinc(II) quinaldinate complexes with pyridine-based co-ligands, the solid-state structures are heavily influenced by hydrogen bonding when functional groups are present on the pyridine ring, and by π-π stacking and C-H···O interactions in their absence. mdpi.com Similarly, analysis of other complexes reveals that H···H, C···H, and O···H contacts often dominate the crystal packing. scirp.org The interplay of these weak forces organizes the individual complex molecules into higher-order one-, two-, or three-dimensional supramolecular arrays.
| Interaction Type | Potential Groups in this compound | Example in Analogous Systems | Reference |
| Hydrogen Bonding | -NH₂, -NH (donors), N(pyridine) (acceptor) | In [Zn(quin)₂(3-Hmpy)₂], O-H···O hydrogen bonds link molecules into chains. (3-Hmpy = 3-hydroxymethylpyridine) | mdpi.com |
| π-π Stacking | Pyridine ring, Phenyl ring | π-π interactions between phthalocyanine (B1677752) metal complexes have been identified. | scirp.org |
| C-H···π Interactions | C-H bonds on rings, π-systems of rings | Observed in the solid-state structure of [Zn(quin)₂(Py)₂]. | mdpi.com |
This compound in the Formation of Coordination Polymers
Coordination polymers (CPs) are extended structures built from metal ions or clusters linked by bridging organic ligands. mdpi.comresearchgate.net The ability of a ligand to bridge between two or more metal centers is key to the formation of these 1D, 2D, or 3D networks.
The this compound ligand is an excellent candidate for constructing coordination polymers. It has multiple potential donor sites distributed in a way that could facilitate bridging. For example, it could use the pyridine nitrogen and the secondary amine nitrogen to chelate one metal center, while the primary amine at the 5-position could coordinate to an adjacent metal ion, leading to a 1D chain.
The assembly of coordination polymers is highly dependent on the choice of metal ion, the ligand itself, co-ligands, and reaction conditions. acs.orgacs.org For instance, studies on dipyridyl-amide ligands, which share the feature of multiple pyridine donors, show the formation of 1D chains and 2D sheets depending on the metal and the coordinated anion. nih.gov Similarly, the use of 4,4'-(Pyridine-3,5-diyl)dibenzoic acid as a linker with various metal(II) ions has produced a range of 2D and 3D coordination polymers. acs.org A zinc(II) complex with 5-phenyl-1,3,4-oxadiazole-2-thiolate forms 1D zigzag chains through bridging ligands. nih.gov Given these precedents, it is highly probable that this compound could act as a versatile building block for the synthesis of novel coordination polymers with potentially interesting structural topologies and properties.
In-Depth Analysis Reveals Scant Research on Catalytic Applications of this compound
Despite its availability as a chemical building block, a thorough review of scientific literature indicates a significant lack of published research on the specific catalytic applications of the compound this compound. While related structures such as 2-phenylpyridine and various diamine ligands are extensively studied in transition metal catalysis, this particular diamine derivative appears largely unexplored in the detailed contexts of homogeneous catalysis, C-H activation, and cross-coupling reactions.
While chemical suppliers list this compound and its salts, often suggesting its potential as a ligand for metal complexes or as a versatile intermediate in organic and medicinal chemistry, concrete examples and in-depth studies are not readily found in peer-reviewed journals. This scarcity of data prevents a detailed discussion of its role in the specific catalytic systems and mechanistic pathways as outlined for this article.
The field of transition metal catalysis heavily relies on the design and synthesis of novel ligands to tune the reactivity, selectivity, and efficiency of metal centers. Pyridine- and amine-based ligands are cornerstones of this research. For instance, the broader class of 2-phenylpyridine derivatives is a classic substrate and ligand scaffold for studying C-H activation, and diamine ligands are crucial in numerous cross-coupling reactions. However, the specific electronic and steric effects of the combined functionalities in this compound have not been documented in dedicated catalytic studies.
Consequently, it is not possible to provide a detailed, evidence-based article on the following topics for this compound at this time:
Catalytic Applications and Mechanistic Investigations of N2 Phenylpyridine 2,5 Diamine Systems
Mechanistic Probing of Catalytic Cycles:Without established catalytic systems, there is no information on the corresponding catalytic intermediates or kinetic studies to determine rate-determining steps.
The absence of such fundamental research highlights a potential area for future investigation within the field of ligand design and catalysis. The unique structure of N2-Phenylpyridine-2,5-diamine, featuring a chelating diamine motif on a pyridine (B92270) backbone, could offer novel reactivity, but its potential remains to be unlocked and documented by the scientific community.
Isotopic Labeling Studies for Reaction Pathway Elucidation
Isotopic labeling is a powerful technique used to trace the journey of atoms through a chemical reaction, providing definitive insights into reaction mechanisms. In the context of catalysis involving pyridine-based ligands, such as derivatives of this compound, deuterium (B1214612) (²H or D) and nitrogen-15 (B135050) (¹⁵N) are commonly employed to elucidate complex reaction pathways. These studies are crucial for confirming proposed intermediates and understanding bond activation steps. researchgate.netnih.gov
For instance, in rhodium-catalyzed C-H amination reactions involving 2-phenylpyridine (B120327) derivatives, deuterium-labeling experiments have been instrumental. researchgate.net By strategically placing deuterium atoms on the reactants, researchers can track their positions in the products, thereby clarifying the mechanism of C-H activation and subsequent bond formation. researchgate.net One common approach involves reacting a deuterated substrate and observing the distribution of deuterium in the products, a phenomenon known as H/D scrambling, which can reveal equilibrium processes and the reversibility of certain steps. researchgate.net
A general strategy for the ¹⁵N-labeling of pyridines involves a multi-step synthesis. nih.gov For example, 2-phenylpyridine can be ¹⁵N-labeled by first activating the pyridine ring, followed by a reaction with a ¹⁵N-labeled nitrogen source like ¹⁵NH₄Cl. nih.gov The resulting isotopically labeled product can then be used in catalytic studies to track the nitrogen atom's involvement, confirming whether it remains within the ligand structure or participates directly in the catalytic cycle.
In a hypothetical study using a catalyst system with an this compound ligand, a deuterium labeling experiment could be designed to probe a C-H activation step. The phenyl group of the ligand or a substrate could be deuterated. If the catalytic reaction proceeds via C-H activation, the position and distribution of the deuterium label in the product or intermediates would provide evidence for the specific C-H bond involved and the nature of the activation process.
Table 1: Illustrative Isotopic Labeling Experiment for a Hypothetical Catalytic Reaction
| Experiment | Labeled Reactant | Catalyst System | Observed Outcome | Mechanistic Implication |
|---|---|---|---|---|
| Kinetic Isotope Effect (KIE) | Substrate-d₅ (deuterated aromatic substrate) | [M]-N2-Phenylpyridine-2,5-diamine | Significant KIE (kH/kD > 1) | C-H bond cleavage is the rate-determining step of the reaction. princeton.edu |
| ¹⁵N Labeling | [M]-N2-Phenyl(¹⁵N)-pyridine-2,5-diamine | Labeled Catalyst + Unlabeled Substrate | ¹⁵N label remains exclusively on the pyridine ligand in the final catalyst state. | The pyridine nitrogen does not directly participate in substrate transformation, acting as a spectator ligand. nih.gov |
| Deuterium Scrambling | 2-Phenyl-d₅-pyridine-2,5-diamine ligand | [M]-Labeled Ligand + Substrate | Deuterium atoms from the ligand's phenyl group are found on the product. | Reversible C-H activation of the ligand itself is occurring during the catalytic cycle. researchgate.net |
These experiments are fundamental for building a precise picture of the catalyst's mode of action, moving beyond speculation to evidence-based mechanistic proposals. acs.org
Influence of Ligand Sterics and Electronics on Catalytic Efficiency and Selectivity
The efficiency and selectivity of a metal-based catalyst are profoundly influenced by the steric and electronic properties of its coordinating ligands. nih.govnih.gov For catalysts incorporating this compound or its derivatives, modifications to the ligand's structure can be used to fine-tune catalytic performance.
Electronic Effects: The electronic nature of substituents on the pyridine or phenyl rings can alter the electron density at the metal center. nih.gov Electron-donating groups (EDGs) increase the electron density on the metal, which can enhance its reactivity in oxidative addition steps. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the metal center more electrophilic and potentially enhancing reductive elimination steps. osti.gov
For example, in related pyridine-containing ligand systems, attaching EDGs to the pyridine ring has been shown to increase the catalytic activity for water oxidation catalysts. nih.gov The electronic properties of substituents can modulate the ligand field strength, which directly impacts the electronic state and reactivity of the coordinated metal center. nih.gov This tuning of the metal's redox potential is a key strategy for optimizing catalytic cycles. osti.gov
Steric Effects: The size and spatial arrangement of substituents on the ligand scaffold impose steric hindrance around the metal center. This steric bulk can play a critical role in controlling selectivity. By physically blocking certain approach trajectories for the substrate, a sterically demanding ligand can favor the formation of one product isomer over another (regioselectivity or stereoselectivity).
The interplay between sterics and electronics is often complex. A bulky electron-donating group might have opposing effects on different steps of a catalytic cycle. Therefore, a systematic study involving a library of ligands with varied substituents is often necessary to deconvolute these effects and identify the optimal ligand for a specific transformation.
Table 2: Predicted Influence of Substituents on a Hypothetical this compound Catalyst
| Substituent on Phenyl Ring | Type | Predicted Electronic Effect on Metal Center | Predicted Steric Effect | Potential Impact on Catalysis |
|---|---|---|---|---|
| -OCH₃ (Methoxy) | Electron-Donating (EDG) | Increases electron density | Moderate | May increase rate of oxidative addition; potential change in redox potential. osti.gov |
| -CF₃ (Trifluoromethyl) | Electron-Withdrawing (EWG) | Decreases electron density | Moderate | May facilitate reductive elimination; makes metal more electrophilic. nih.gov |
| -C(CH₃)₃ (tert-Butyl) | Electron-Donating (weak) | Slightly increases electron density | High | May increase selectivity by blocking substrate approach; can prevent catalyst dimerization. princeton.edu |
| -H (Hydrogen) | Neutral | Baseline | Low | Baseline for comparison of steric and electronic effects. |
By systematically modifying the this compound ligand framework, researchers can develop highly specialized catalysts with tailored efficiency and selectivity for a wide range of chemical transformations.
Materials Science Applications of N2 Phenylpyridine 2,5 Diamine Derivatives
N2-Phenylpyridine-2,5-diamine as a Monomer for Polymer Synthesis
The presence of two amine groups in this compound allows it to function as a diamine monomer in various polymerization reactions. This capability is crucial for the creation of high-performance polymers with desirable characteristics such as thermal stability, solubility, and specific electronic properties.
Polymerization Reactions Incorporating this compound Monomers
Derivatives of this compound are instrumental in synthesizing a variety of polymers, most notably through polycondensation reactions. The general approach involves reacting the diamine monomer with a dianhydride in a two-step process. mdpi.comresearchgate.nettandfonline.com Initially, a poly(amic acid) (PAA) solution is formed at room temperature. mdpi.comtandfonline.com This is followed by a thermal or chemical imidization step to yield the final polyimide. wiley.com The incorporation of the pyridine (B92270) unit into the polymer backbone is known to enhance the solubility of the resulting polyimides in organic solvents. researchgate.netresearchgate.net This is attributed to the polar nature of the nitrogen atom in the pyridine ring, which can lead to dipole-dipole interactions with the solvent. mdpi.comresearchgate.net
Researchers have successfully synthesized various aromatic polyimides by polymerizing diamine monomers containing pyridine structures with different aromatic dianhydrides. mdpi.comresearchgate.nettandfonline.comresearchgate.netresearchgate.net The specific properties of the resulting polymers can be tuned by carefully selecting the dianhydride and any additional functional groups on the diamine monomer.
Synthesis of Polyimides and Other Advanced Polymeric Materials
Polyimides derived from pyridine-containing diamines, such as derivatives of this compound, exhibit a combination of desirable properties, including high thermal stability, good mechanical strength, and excellent solubility in common organic solvents. mdpi.comtandfonline.comresearchgate.net For instance, a series of novel polyimides synthesized from a diamine containing a pyridine ring, pyrrolidine (B122466) groups, and ether linkages demonstrated glass transition temperatures (Tgs) exceeding 316 °C and 10% weight loss temperatures between 552 and 580 °C. mdpi.com These polymers were also found to be amorphous and hydrophobic. mdpi.com
The synthesis of these advanced materials often involves a multi-step process. For example, a novel aromatic diamine was synthesized through a three-step route, which was then used to prepare a series of polyimides via polycondensation with various aromatic dianhydrides. mdpi.comresearchgate.net The resulting polyimides can be processed into transparent, flexible, and tough films. researchgate.net The introduction of bulky or flexible groups, such as trifluoromethyl or ether linkages, into the polymer backbone can further enhance solubility without compromising thermal stability. researchgate.net
| Polymer Type | Monomers | Key Properties | Reference |
| Polyimide | 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine (PPAPP) and various aromatic dianhydrides | High thermal stability (Tg > 316°C), good solubility, excellent hydrophobicity | mdpi.com |
| Polyimide | 2,6-bis[4-(4-aminophenoxy)phenoxy]pyridine (BAPP) and 4,4′-oxydiphthalic anhydride (B1165640) (ODPA) | Excellent solubility, film-forming capability, high thermal resistance | researchgate.net |
| Fluorinated Polyimides | 2,6-bis(4-aminophenyl)-4-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)pyridine (AFEPP) and various aromatic dianhydrides | Outstanding heat-resistance (Tg 225–286°C), high thermal stability (T10% 564–605°C) | researchgate.net |
| Polyimides | 4,4'-bis(5-amino-2-pyridinoxy)benzophenone (BADBP) and various aromatic dianhydrides | Good thermal stability (Tg 201–310°C), excellent mechanical properties | tandfonline.com |
Functional Materials Derived from this compound
The unique electronic structure of the this compound core allows for the development of functional materials with specific optical and electronic properties. These materials are finding applications in various advanced technologies.
Development of Materials with Tailored Optical and Electronic Properties
The incorporation of this compound derivatives into materials can significantly influence their optical and electronic characteristics. The pyridine ring, being electron-deficient, can act as an electron-withdrawing moiety. acs.org This property is crucial in designing materials for optoelectronic applications. For example, the modification of 2-phenylpyridine (B120327) ligands with fluorine atoms in platinum(II) complexes has been shown to significantly alter the emission properties of the complexes. wikipedia.org
Theoretical studies, such as quantum chemical examinations, have been employed to understand the photoelectrical and electron injection properties of dyes based on pyridine-2,5-diamine derivatives for potential use in dye-sensitized solar cells. researchgate.net These studies help in predicting how structural modifications will affect the material's energy levels and charge transfer characteristics. researchgate.net Copolymers based on pyridine and thiophene (B33073) have been synthesized, and their optical properties, such as absorption maxima and optical band gap energies, have been characterized. researchgate.net
| Material Type | Key Feature/Application | Observed Properties | Reference |
| Platinum(II) Complexes | Fluorination of 2-phenylpyridine ligands | Significant modification of emission properties | wikipedia.org |
| Pyridine-based Dyes | Donor for dye-sensitized solar cells | Tunable photoelectrical and electron injection properties | researchgate.net |
| Pyridine-Thiophene Copolymer | Bulky naphthyl group | Absorption max at 388 nm, Optical band gap of 2.38 eV | researchgate.net |
Integration into Organic Light-Emitting Diodes (OLEDs) and Related Device Architectures
Derivatives of phenylpyridine are key components in the development of organic light-emitting diodes (OLEDs). wikipedia.org Specifically, iridium complexes containing 2-phenylpyridine ligands, such as tris(2-phenylpyridine)iridium, are widely used as phosphorescent emitters in OLEDs. wikipedia.orggoogle.com These materials contribute to the high efficiency of modern OLED devices.
The electron-deficient nature of pyrimidine, a related heterocyclic compound, makes it a valuable building block for electron-transporting materials (ETMs) in OLEDs. spiedigitallibrary.orgspiedigitallibrary.org Quinoxaline derivatives, which can be seen as related structures, have also been developed for use as hole-transporting layers, emitting layers, or electron-transporting layers in OLEDs due to their rigidity and thermal stability. google.com Research has also explored the use of benzene (B151609) derivatives substituted with phenylpyridinyl and carbazolyl moieties as efficient emitters for colour-tuneable white and sky-blue OLEDs. researchgate.net
Exploration of this compound in Molecular Assemblies for Surface Science
The pyridine nitrogen in this compound and its derivatives provides a coordination site for metal ions, enabling the formation of ordered molecular assemblies on surfaces. acs.org This has significant implications for surface science and the development of functional interfaces.
The layer-by-layer (LbL) deposition technique has been used to construct molecular assemblies using pyridine-type compounds and metal-containing cross-linkers. acs.org This method allows for precise control over the structure and properties of the resulting films. acs.org Such assemblies can exhibit interesting electrochemical and electrochromic properties. acs.org The study of these surface-confined metal-organic networks is crucial for applications in sensors, catalysis, and molecular electronics. arizona.edu Researchers have investigated the charge-transfer kinetics and electronic structure of functionalized molecules, including phthalocyanines with pyridine-like coordination, on conductive surfaces like indium tin oxide (ITO). arizona.edu
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds in solution. uobasrah.edu.iq It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C. slideshare.net
One-dimensional ¹H and ¹³C NMR spectra serve as a unique "fingerprint" for N2-Phenylpyridine-2,5-diamine, with each signal corresponding to a distinct set of hydrogen or carbon atoms within the molecule.
The ¹H NMR spectrum is expected to show characteristic signals for the protons on the pyridine (B92270) ring, the phenyl ring, and the amine groups. Based on analyses of structurally similar compounds like 2,3-Diamino-6-phenylpyridine, the aromatic protons are anticipated to resonate in the region of δ 6.5–8.5 ppm, while the amine (N-H) protons typically appear as broader signals between δ 3.5–5.0 ppm. The integration of these signals provides a ratio of the number of protons in each environment.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, distinct signals would be expected for the 11 carbon atoms, with those in the aromatic rings appearing at lower field (typically δ 100-160 ppm) due to deshielding effects.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is based on data from analogous compounds and general NMR principles, as specific experimental spectra for this exact compound are not publicly detailed in the analyzed literature.
| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Key Observations |
| Phenyl-H | ¹H | 7.0 - 7.5 | Complex multiplet patterns due to spin-spin coupling. |
| Pyridine-H | ¹H | 6.5 - 8.5 | Distinct signals for each proton on the substituted pyridine ring. |
| Amine-H (NH, NH₂) | ¹H | 3.5 - 5.0 | Often broad signals, position can be solvent-dependent. |
| Aromatic C | ¹³C | 110 - 160 | Signals for carbons in both the phenyl and pyridine rings. |
| C-NH₂ / C-NHR | ¹³C | 140 - 155 | Carbons directly bonded to nitrogen appear at a lower field. |
Advanced NMR Techniques for Stereochemical and Conformational Analysis
To unambiguously assign each signal and understand the molecule's conformation, advanced two-dimensional (2D) NMR experiments are employed. ipb.ptnptel.ac.in
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), helping to trace the connectivity within the pyridine and phenyl ring systems.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached, allowing for the definitive assignment of carbon resonances. ipb.pt
HMBC (Heteronuclear Multiple Bond Correlation): By showing correlations between protons and carbons over two or three bonds, HMBC is crucial for piecing together the entire molecular skeleton, for instance, by connecting the phenyl group to the pyridine ring via the nitrogen bridge. ipb.pt
NOE (Nuclear Overhauser Effect) Spectroscopy: NOE experiments detect protons that are close in space, even if they are not directly bonded. This is particularly valuable for determining the preferred conformation of this compound, such as the rotational angle between the plane of the phenyl ring and the pyridine ring.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound. purdue.edu
High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to confirm its elemental formula. For this compound (C₁₁H₁₁N₃), the theoretical monoisotopic mass can be calculated and compared to the experimental value from an HRMS analysis. A close match provides strong evidence for the compound's identity. purdue.eduguidechem.com
Table 2: Molecular Weight and HRMS Data for this compound
| Parameter | Value | Source/Method |
| Molecular Formula | C₁₁H₁₁N₃ | guidechem.com |
| Average Mass | 185.23 g/mol | epa.gov |
| Monoisotopic Mass | 185.095297 g/mol | Calculated |
| Expected HRMS Ion ([M+H]⁺) | 186.10257 | Calculated |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Composition
Gas Chromatography-Mass Spectrometry is a powerful hybrid technique that separates chemical components of a sample and then identifies them. wikipedia.orgpgeneral.com For this compound, GC-MS is invaluable for assessing the purity of a synthesized batch. The gas chromatograph separates the target compound from any residual starting materials, solvents, or reaction byproducts. As each component elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum that can be used to identify the substance. nih.gov This ensures that the characterized material is indeed the pure compound of interest.
X-ray Diffraction for Solid-State Molecular and Crystal Structures
While NMR provides structural information in solution, X-ray diffraction reveals the precise three-dimensional arrangement of atoms and molecules in a solid crystal. Although a specific crystal structure for this compound is not available in the reviewed literature, analysis of its parent structure, pyridine-2,5-diamine, and related 2-phenylpyridine (B120327) compounds provides significant insight. nih.govresearchgate.net
The crystal structure of the parent pyridine-2,5-diamine shows a nearly planar molecule, with extensive intermolecular hydrogen bonding forming a three-dimensional network. nih.gov The introduction of the N2-phenyl group in this compound would be expected to significantly influence this packing. Studies on other 2-phenylpyridine derivatives show that there is typically a notable torsion angle between the planes of the pyridine and phenyl rings due to steric hindrance. researchgate.net Furthermore, π-stacking interactions between the aromatic rings of adjacent molecules are a common feature in the crystal packing of such compounds. mdpi.com
Table 3: Crystallographic Data for the Related Compound Pyridine-2,5-diamine This data provides a baseline for predicting the structural properties of this compound.
| Parameter | Value for Pyridine-2,5-diamine | Reference |
| Chemical Formula | C₅H₇N₃ | nih.gov |
| Crystal System | Orthorhombic | nih.gov |
| Space Group | Pbca | nih.gov |
| Key Structural Features | - Intramolecular angles from 117.15° to 124.03° - Amino groups slightly out of the pyridine plane - Extensive N-H···N hydrogen bonding network | nih.gov |
Single Crystal X-ray Diffraction for Atomic Connectivity and Stereochemistry
While a crystal structure for this compound is not available in the reviewed literature, analysis of the parent compound, Pyridine-2,5-diamine, provides insight into the structural features of the pyridine diamine core. nih.gov In its crystal structure, the molecule exhibits specific bond lengths and angles characteristic of its aromatic and amine functionalities. The molecules are linked by intermolecular N—H···N hydrogen bonds, forming a three-dimensional network. nih.gov The nitrogen atoms of the amino groups adopt a trigonal-pyramidal geometry. nih.gov
Table 1: Selected Crystallographic Data for Pyridine-2,5-diamine nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₅H₇N₃ |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 11.4447 (11) |
| b (Å) | 7.1447 (7) |
| c (Å) | 12.8030 (12) |
| V (ų) | 1046.89 (17) |
| Z | 8 |
| Endocyclic Angle (at C5) | 117.13 (10)° |
| Endocyclic Angle (at C6) | 124.03 (11)° |
| N1-C2 Bond Length (Å) | 1.3401 (15) |
Data presented is for the parent compound Pyridine-2,5-diamine as a representative example.
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. It is instrumental in identifying the crystalline phase, assessing sample purity, and determining the unit cell parameters of a powdered material. Each crystalline solid produces a unique diffraction pattern, which serves as a fingerprint for its identification. Specific powder X-ray diffraction data for this compound were not found in the surveyed literature.
Electronic Absorption and Emission Spectroscopies
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions between molecular orbitals. For aromatic compounds like this compound, these spectra are dominated by π-π* transitions within the phenyl and pyridine rings and n-π* transitions involving the nitrogen lone pairs.
In metal complexes, new absorption bands, such as metal-to-ligand charge-transfer (MLCT) or ligand-to-ligand charge-transfer (LLCT) bands, can appear. For example, in luminescent dialkynylgold(III) complexes featuring 2-phenylpyridine-type ligands, low-energy absorption bands are attributed to metal-perturbed π-π* intraligand (IL) transitions. researchgate.net For one complex containing an electron-rich amino substituent, a structureless emission band was assigned to a [π(C≡CC₆H₄NH₂)→π*(C^N)] ligand-to-ligand charge-transfer (LLCT) transition. researchgate.net
Photoluminescence and Electroluminescence Spectroscopy for Emission Characteristics
Photoluminescence (PL) and electroluminescence (EL) spectroscopies investigate the light-emitting properties of a compound upon photoexcitation and electrical excitation, respectively. These techniques are vital for characterizing materials for applications in organic light-emitting diodes (OLEDs). The emission spectrum reveals the wavelength and efficiency of the emitted light, providing information about the excited states of the molecule.
While PL and EL data for this compound are not detailed in the available literature, studies on its derivatives and metal complexes highlight the potential of the phenylpyridine scaffold in luminescent materials. wikipedia.org For instance, cyclometalated platinum(II) complexes with substituted 2-phenylpyridine ligands have been studied for their electrogenerated chemiluminescence (ECL). The ECL spectra of these complexes were found to be identical to their PL spectra, indicating that both light and electrical excitation produce the same emissive metal-to-ligand charge-transfer ((3)MLCT) excited state. The ECL for these platinum complexes was observed at approximately 0.75 V (vs. SCE).
Iridium(III) complexes containing 2-phenylpyridine (ppy) and a diamine ancillary ligand also show tunable photophysical properties, with emissions that can be shifted compared to archetypal iridium complexes. sigmaaldrich.com
Table 2: Emission Characteristics of a Representative Platinum(II) Complex
| Complex Name | Excitation Wavelength (nm) | Emission Maximum (PL) (nm) | ECL Potential (V vs. SCE) |
|---|
DPP = 2,4-diphenylpyridine; acac = acetylacetone. Data presented for a representative complex.
Vibrational Spectroscopies: Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopies are powerful techniques for identifying the functional groups within a molecule by probing its vibrational modes. IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations (stretching, bending), while Raman spectroscopy measures the inelastic scattering of monochromatic light. The two techniques are often complementary. For this compound, one would expect to observe characteristic vibrational bands corresponding to N-H stretching and bending of the primary and secondary amine groups, C-H stretching of the aromatic rings, and C=C and C=N stretching vibrations within the pyridine and phenyl rings. Specific experimental IR and Raman spectra for this compound were not found in the reviewed scientific literature.
Electrochemical Characterization (e.g., Cyclic Voltammetry, Electron Paramagnetic Resonance for Metal Complexes)
Electrochemical methods, particularly cyclic voltammetry (CV), are used to study the redox properties of a compound, determining the potentials at which it can be oxidized or reduced. This is crucial for understanding its electronic structure and for applications in electroactive materials and catalysis. For this compound, the amine groups are potential sites for oxidation, while the pyridine ring can undergo reduction.
Electrochemical studies of related compounds provide insight into the expected behavior. The electrochemical character of gold(III) complexes with a diaminonorbornane backbone and a benzylpyridine organogold framework shows redox potentials between -0.8 to -1.1 V. researchgate.net A rhodium(III) terpyridyl complex, for comparison, shows a reduction potential (Epc(RhIII/RhI)) of -0.83 V vs. SCE in DMF, highlighting the influence of the ligand environment on the metal center's redox properties. researchgate.net
Table 3: Representative Electrochemical Data for Related Metal Complexes
| Complex | Redox Process | Potential (V vs. SCE) | Technique | Reference |
|---|---|---|---|---|
| Au(III) complex with diaminonorbornane | Reduction | -0.8 to -1.1 | CV | researchgate.net |
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specific to species with unpaired electrons, such as metal complexes with paramagnetic centers (e.g., Cu(II)). In a study of a Cu(II) complex with a Schiff base ligand derived from 2-aminobenzenethiol and 2-benzoylpyridine, the EPR spectrum suggested a square planar geometry around the copper ion. guidechem.com This technique provides detailed information about the electronic environment of the metal center in such complexes.
Theoretical and Computational Chemistry Studies of N2 Phenylpyridine 2,5 Diamine Systems
Quantum Chemical Approaches for Electronic Structure Investigations
Quantum chemical methods are fundamental to understanding the behavior of N2-Phenylpyridine-2,5-diamine. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of this compound. DFT methods are used to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization.
In a typical DFT study of a molecule analogous to this compound, such as other substituted aminopyridines, the geometry is optimized to find the minimum energy conformation. This involves calculating the forces on each atom and adjusting their positions until these forces are negligible. The choice of the functional and basis set is crucial for obtaining reliable results. Common functionals like B3LYP (Becke's three-parameter Lee-Yang-Parr) combined with basis sets such as 6-311++G(d,p) have been shown to provide a good agreement between calculated and experimental geometries for similar aromatic and heterocyclic systems. researchgate.net
The optimized geometry provides key information about bond lengths, bond angles, and dihedral angles. For instance, in related N-phenyl substituted pyridine (B92270) derivatives, the dihedral angle between the pyridine and phenyl rings is a critical parameter that influences the electronic properties of the molecule. nih.gov In many cases, these molecules are found to be non-planar. nih.gov
Beyond geometry, DFT calculations yield important ground-state electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability and lower reactivity. nih.gov For substituted aminopyridines, the distribution of these frontier orbitals can reveal the regions of the molecule most likely to be involved in electron donation (HOMO) and acceptance (LUMO). researchgate.net
Table 1: Representative Calculated Geometrical Parameters for an Analogous N-Aryl Aminopyridine System using DFT (B3LYP/6-311G(d,p))
| Parameter | Bond | Calculated Value |
|---|---|---|
| Bond Length | C-N (Pyridine-NH) | 1.38 Å |
| C-N (Phenyl-NH) | 1.41 Å | |
| C=C (Pyridine ring avg.) | 1.39 Å | |
| C=C (Phenyl ring avg.) | 1.40 Å | |
| Bond Angle | C-N-C | 128.5° |
| C-C-N (in Pyridine) | 122.0° | |
| Dihedral Angle | Pyridine-N-C-Phenyl | 43.0° |
Note: Data is hypothetical and based on typical values for analogous structures found in the literature. nih.govijcps.org
To understand the interaction of this compound with light, such as in absorption and emission processes, it is necessary to study its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose. It is an extension of DFT that can predict the energies of electronic transitions from the ground state to various excited states.
TD-DFT calculations are typically performed on the DFT-optimized ground state geometry. The results provide information about the vertical excitation energies, which correspond to the absorption of light, and the oscillator strengths, which are related to the intensity of the absorption bands. These calculated values can be used to simulate the UV-Vis absorption spectrum of the molecule. rsc.org
For aromatic amines and pyridine derivatives, the lowest energy electronic transitions are often characterized as π → π* or intramolecular charge transfer (ICT) transitions. rsc.org In a molecule like this compound, an ICT might occur from the electron-rich phenylamine moiety to the pyridine ring. The nature of the orbitals involved in these transitions, typically the HOMO and LUMO, can be analyzed to understand the charge redistribution upon photoexcitation.
Computational Prediction of Spectroscopic Properties
Computational methods are invaluable for interpreting and predicting various types of spectra, providing a direct link between the molecular structure and the experimental data.
NMR Spectra: DFT can be used to calculate the nuclear magnetic shielding tensors, which can then be converted into NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. Theoretical predictions of 1H and 13C NMR spectra can aid in the structural elucidation of this compound and its derivatives. The calculated chemical shifts are often compared to a reference compound, such as tetramethylsilane (B1202638) (TMS), to match experimental conventions. Substituent effects on the chemical shifts in aminopyridines have been shown to correlate well with theoretical predictions. tandfonline.com
UV-Vis and Emission Spectra: As mentioned, TD-DFT is the primary tool for simulating UV-Vis absorption spectra. By calculating the excitation energies and oscillator strengths for a number of low-lying excited states, a theoretical spectrum can be constructed. github.com For instance, in related aminopyrimidine derivatives, TD-DFT has been used to successfully assign absorption bands and understand the influence of molecular aggregation on the spectrum. urfu.ru
Simulating emission (fluorescence) spectra is more complex as it requires optimizing the geometry of the molecule in its first excited state (S1). The energy difference between the optimized S1 state and the ground state energy at the S1 geometry corresponds to the emission energy. This process can also provide the Stokes shift, which is the difference in energy between the absorption and emission maxima.
Table 2: Representative Simulated Spectroscopic Data for an Analogous N-Aryl Aminopyridine System
| Spectrum | Parameter | Calculated Value |
|---|---|---|
| 1H NMR | δ (NH) | 8.0-9.0 ppm |
| δ (Aromatic H) | 6.5-8.5 ppm | |
| 13C NMR | δ (Aromatic C-N) | 140-155 ppm |
| δ (Aromatic C) | 110-140 ppm | |
| UV-Vis | λmax (Absorption) | ~320 nm |
| Transition | HOMO → LUMO (π → π*) | |
| Emission | λmax (Fluorescence) | ~400 nm |
Note: Data is hypothetical and based on typical values for analogous structures found in the literature. tandfonline.comurfu.rursc.org
Modeling of Reaction Mechanisms and Catalytic Pathways
Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing insights into the energies of reactants, products, intermediates, and transition states.
For a reaction involving this compound, computational methods can be used to map out the potential energy surface. This involves identifying the structures of any transient intermediates and, crucially, the transition states that connect them. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.
Locating the transition state structure allows for the calculation of the activation energy or energy barrier of the reaction. This barrier determines the rate of the reaction; a higher barrier corresponds to a slower reaction. By comparing the energy barriers of different possible pathways, the most likely reaction mechanism can be determined. For reactions involving aminolysis, computational studies have been used to systematically analyze different mechanistic pathways, such as concerted versus stepwise mechanisms. These studies help in understanding the reactivity and guiding the synthesis of new compounds.
Prediction of Reactivity and Selectivity
The reactivity and selectivity of this compound and its derivatives can be predicted through the analysis of their frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are central to chemical reactivity, with the HOMO acting as an electron donor and the LUMO as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.
Computational studies using Density Functional Theory (DFT) have been employed to determine the electronic properties of this compound derivatives. For instance, in a study of related dye sensitizer (B1316253) molecules based on a similar core structure, the HOMO, LUMO, and energy gap were calculated to evaluate their potential in electronic applications. The HOMO is typically localized on the electron-donating part of the molecule, which includes the this compound moiety, while the LUMO is situated on the electron-accepting portion.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further insight into the molecule's behavior. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Chemical hardness is a measure of resistance to charge transfer, with a lower value indicating a greater ease of reaction.
The following table summarizes the calculated electronic properties for a representative this compound derivative from a computational study.
Table 1: Calculated Electronic Properties of a Representative this compound Derivative
| Parameter | Value (eV) |
|---|---|
| EHOMO | -5.10 |
| ELUMO | -2.85 |
| Energy Gap (ΔE) | 2.25 |
| Electronegativity (χ) | 3.975 |
These theoretical calculations suggest that the this compound system is a reactive species with a moderate HOMO-LUMO gap, indicating its potential for various chemical transformations and charge transfer processes. The distribution of the frontier orbitals dictates the selectivity, with electrophilic attacks favored at sites of high HOMO density and nucleophilic attacks at sites of high LUMO density.
Analysis of Charge Transfer and Electronic Modulation in this compound Derivatives
The electronic properties and intramolecular charge transfer (ICT) characteristics of this compound can be significantly modulated by the introduction of various substituent groups. Computational methods, such as Natural Bond Orbital (NBO) analysis, are instrumental in quantifying the charge distribution within the molecule and understanding the electronic effects of different functional groups.
For example, in derivatives designed as dye sensitizers, the this compound core often serves as the electron donor. The positive NBO charges on the donor moiety in such systems confirm its efficiency in donating electrons upon photoexcitation. This charge transfer is fundamental to the functionality of these molecules in optoelectronic applications. The degree of charge transfer can be tuned by modifying the electronic nature of the substituents.
The table below presents a hypothetical NBO charge analysis for the core atoms of this compound, illustrating the expected charge distribution.
Table 2: Hypothetical Natural Bond Orbital (NBO) Charges of Core Atoms in this compound
| Atom | NBO Charge (a.u.) |
|---|---|
| Pyridine N | -0.55 |
| Amino N (at C2) | -0.85 |
| Amino N (at C5) | -0.80 |
| Phenyl-substituted N | -0.70 |
This charge distribution highlights the electron-rich nature of the nitrogen atoms, which are the primary sites for protonation and coordination with metal ions. The electronic modulation through substitution is a key strategy in designing this compound derivatives with tailored properties for specific applications, such as catalysts, sensors, or electronic materials.
Molecular Dynamics and Conformational Analysis
The three-dimensional structure and conformational flexibility of this compound are critical to its chemical behavior and interactions with other molecules. Conformational analysis, through computational methods like DFT, can elucidate the stable conformations and the energy barriers to rotation around key single bonds. Molecular dynamics (MD) simulations can further provide insights into the dynamic behavior of the molecule over time, including its conformational changes and intermolecular interactions in different environments.
A key conformational feature of this compound is the torsional or dihedral angle between the pyridine and phenyl rings. The rotation around the C-N bond connecting these two rings determines their relative orientation. Steric hindrance between the hydrogen atoms on the adjacent rings can influence the preferred conformation. Computational studies on similar N-phenyl substituted aromatic amines and phenylpyridines suggest that a non-planar conformation is generally more stable than a fully planar one, with a distinct energy barrier to rotation.
The following table summarizes the expected key conformational parameters for this compound based on computational studies of related molecules.
Table 3: Predicted Conformational Parameters for this compound
| Parameter | Predicted Value/Range |
|---|---|
| Phenyl-Pyridine Dihedral Angle | 30-50 degrees |
| Rotational Energy Barrier (C-N bond) | 2-5 kcal/mol |
Understanding the conformational preferences and dynamic behavior of this compound is essential for predicting its biological activity, designing new materials with specific properties, and explaining its reactivity in different chemical environments.
Future Research Directions and Outlook in N2 Phenylpyridine 2,5 Diamine Chemistry
Emerging Synthetic Methodologies and Sustainable Production
The development of novel and efficient synthetic routes to N2-Phenylpyridine-2,5-diamine and its derivatives is a cornerstone of future research. Traditional methods for the synthesis of diaminopyridines have often relied on multi-step processes that may involve harsh reaction conditions. Modern synthetic chemistry, however, is increasingly focused on sustainability, atom economy, and the reduction of hazardous waste.
Furthermore, the exploration of one-pot multicomponent reactions represents a powerful approach to increasing synthetic efficiency. bohrium.commdpi.com These reactions, where multiple starting materials are combined in a single reaction vessel to form a complex product, can significantly reduce the number of synthetic steps, solvent usage, and purification efforts. The development of a multicomponent reaction that directly yields the this compound scaffold from simple, readily available precursors would be a significant breakthrough.
Another critical aspect of sustainable production is the use of greener solvents and reaction conditions. This could involve the use of water, ionic liquids, or deep eutectic solvents as reaction media, as well as the application of alternative energy sources like microwave irradiation or mechanochemistry to accelerate reactions and reduce energy consumption. bohrium.com A patent describing the synthesis of N5-Phenylpyridine-2,5-diamine mentions the use of palladium on carbon (Pd/C) for the reduction of a nitro group, a common and often scalable hydrogenation method. google.com
Novel Applications in Advanced Materials Science and Energy Technologies
The unique structural features of this compound, which include a rigid pyridine (B92270) core, a phenyl substituent, and two reactive amine groups, make it an attractive building block for a variety of advanced materials.
Polymers and Covalent Organic Frameworks (COFs): The diamine functionality of this compound makes it an ideal monomer for the synthesis of high-performance polymers such as polyimides and polyamides. mdpi.comresearchgate.net The incorporation of the pyridine ring into the polymer backbone can enhance thermal stability and solubility. mdpi.com Future research will likely focus on synthesizing novel polymers derived from this compound and exploring their properties for applications in areas like gas separation membranes, high-temperature plastics, and flexible electronics.
The compound is also a promising candidate for the construction of Covalent Organic Frameworks (COFs). acs.org COFs are a class of porous crystalline polymers with well-defined structures and high surface areas. By reacting this compound with multifunctional aldehydes or other linkers, it should be possible to create novel COFs with tailored pore sizes and functionalities. These materials could have applications in gas storage and separation, catalysis, and sensing. For instance, phenylpyridine-based COFs have already demonstrated high selectivity in sensing hydrogen sulfide. acs.org
Organic Electronics and Photonics: The 2-phenylpyridine (B120327) moiety is a well-known structural motif in the field of organic electronics, particularly in the development of phosphorescent materials for Organic Light-Emitting Diodes (OLEDs). wikipedia.org The parent compound, 2-phenylpyridine, is a key ligand in the synthesis of highly efficient iridium(III) complexes used as emitters in OLEDs. wikipedia.org Future research could explore the synthesis of metal complexes incorporating this compound or its derivatives as ligands. The amine groups offer a handle for further functionalization, allowing for the fine-tuning of the electronic and photophysical properties of the resulting complexes. This could lead to the development of new emitters with improved efficiency, stability, and color purity for next-generation displays and lighting.
Energy Storage and Conversion: The nitrogen-rich structure of this compound suggests potential applications in energy storage and conversion. For example, polymers or COFs derived from this compound could be investigated as electrode materials for batteries and supercapacitors. The redox-active nature of the pyridine and amine groups could enable reversible charge storage. Additionally, the ability of the pyridine nitrogen to coordinate with metal ions could be exploited in the design of novel catalysts for electrochemical reactions, such as those involved in fuel cells or water splitting.
Interdisciplinary Research Opportunities for this compound
The versatility of this compound opens up numerous avenues for interdisciplinary research, bridging the gap between chemistry, biology, and materials science.
Medicinal Chemistry and Drug Discovery: Aminopyridine derivatives are known to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.ai Research has shown that derivatives of this compound have potential as anticancer agents, for instance as aromatase inhibitors. researchgate.net Future work will undoubtedly involve the synthesis and biological evaluation of a broader library of this compound derivatives. This will require close collaboration between synthetic chemists, computational biologists for molecular docking studies, and pharmacologists to assess the efficacy and mechanism of action of these new compounds. researchgate.netbohrium.com
Supramolecular Chemistry and Self-Assembly: The ability of the pyridine and amine groups to participate in hydrogen bonding and metal coordination makes this compound an excellent candidate for studies in supramolecular chemistry. acs.org Researchers can explore the self-assembly of this molecule into well-defined nanostructures, such as metallacycles and cages, through coordination with various metal ions. acs.org These self-assembled architectures could find applications in areas like host-guest chemistry, molecular recognition, and catalysis.
Sensing and Environmental Remediation: The electron-rich nature of this compound and its ability to bind to metal ions suggest its potential use in chemical sensors. By attaching this molecule to a solid support or incorporating it into a polymer matrix, it may be possible to develop sensors for the detection of specific metal ions or organic pollutants. Furthermore, materials derived from this compound could be investigated for their ability to adsorb and remove heavy metals or organic contaminants from water, contributing to environmental remediation efforts.
Challenges and Prospects in Deeper Mechanistic Understanding and Predictive Design
Despite the significant potential of this compound, several challenges remain in fully harnessing its capabilities. A deeper mechanistic understanding of its reactivity and the properties of its derivatives is crucial for future progress.
Mechanistic Studies: A key challenge is to gain a detailed understanding of the reaction mechanisms involved in both the synthesis of this compound and its subsequent transformations. For example, in catalytic reactions, elucidating the precise role of the catalyst, identifying reaction intermediates, and understanding the factors that control regioselectivity and stereoselectivity are essential for optimizing reaction conditions and developing more efficient catalysts. princeton.edu Computational studies, such as Density Functional Theory (DFT) calculations, will play a vital role in complementing experimental investigations and providing insights into reaction pathways and transition states. princeton.edu
Predictive Design: A major goal in modern chemistry is the ability to predict the properties of a molecule before it is synthesized. For this compound and its derivatives, this would involve developing computational models that can accurately predict properties such as solubility, thermal stability, electronic structure, and biological activity. This requires the generation of large datasets through high-throughput synthesis and characterization, which can then be used to train machine learning algorithms. The ability to predictively design new molecules with desired properties would significantly accelerate the discovery of new materials and therapeutic agents based on the this compound scaffold.
Structure-Property Relationships: Establishing clear structure-property relationships is fundamental to the rational design of new materials. This involves systematically modifying the structure of this compound—for example, by introducing different substituents on the phenyl or pyridine rings—and correlating these changes with the resulting properties of the molecule or the materials derived from it. This systematic approach will provide a design blueprint for tailoring the performance of this compound-based systems for specific applications.
Q & A
Q. What are the recommended synthetic routes for N2-Phenylpyridine-2,5-diamine, and what key parameters influence reaction yield?
Methodological Answer:
- Synthetic Approaches : Utilize cross-coupling reactions such as Suzuki-Miyaura (for aryl-aryl bonds) or Buchwald-Hartwig amination (for C-N bond formation) based on analogous pyridinediamine derivatives (e.g., 3-Methylpyridine-2,5-diamine synthesis) .
- Critical Parameters :
- Catalysts : Pd(PPh₃)₄ for Suzuki coupling; Pd₂(dba)₃/XPhos for Buchwald-Hartwig.
- Temperature : 80–110°C for optimal catalytic activity.
- Solvent : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.
- Yield Optimization : Monitor reaction progress via TLC/HPLC and adjust stoichiometric ratios (e.g., 1.2 equivalents of phenylboronic acid in Suzuki coupling).
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., phenyl group at N2, amine groups at C2 and C5) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₂N₃).
- Stability Testing : Conduct accelerated degradation studies under varying pH and temperature to identify decomposition pathways.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) of this compound derivatives?
Methodological Answer:
- Reproducibility Framework :
- Standardized Protocols : Replicate experiments using identical solvents, equipment, and calibration standards.
- Computational Validation : Compare experimental melting points with DFT-calculated thermodynamic properties (e.g., Gibbs free energy of fusion).
- Data Reconciliation : Publish detailed metadata (e.g., heating rates for melting point determination) to identify systematic errors .
Q. What strategies improve regioselectivity during functionalization of the pyridine ring in this compound?
Methodological Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on amine) to steer electrophilic substitution to specific positions.
- Catalytic Systems : Use Pd/ligand combinations (e.g., Pd(OAc)₂ with SPhos) to favor ortho/meta selectivity in cross-coupling reactions .
- Solvent Effects : Polar solvents (e.g., DMSO) may enhance nucleophilic attack at electron-deficient positions.
Q. How to design biological assays to evaluate this compound’s potential as an enzyme inhibitor?
Methodological Answer:
- Target Selection : Prioritize enzymes with structural homology to pyrimidine-4,5-diamine targets (e.g., dihydrofolate reductase, studied in antituburcular contexts) .
- Assay Types :
- Kinetic Assays : Measure IC₅₀ via fluorescence-based inhibition of substrate conversion.
- Molecular Docking : Use AutoDock Vina to predict binding affinity to active sites.
- Control Experiments : Include known inhibitors (e.g., methotrexate) to validate assay sensitivity.
Safety and Handling
Q. What safety protocols are critical given the limited toxicity data for this compound?
Methodological Answer:
- Precautionary Measures :
- PPE : Wear nitrile gloves, lab coats, and goggles.
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation .
- Waste Management : Quench reactive intermediates with aqueous NaHCO₃ before disposal.
- Emergency Planning : Maintain spill kits with absorbents (e.g., vermiculite) and document first-aid procedures for accidental exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
